4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate
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Overview
Description
4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: This compound is used in similar coupling reactions and has comparable chemical properties.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties, similar to this compound.
Properties
Molecular Formula |
C17H16ClN3O5 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-24-15(22)11-2-4-12(5-3-11)26-16(23)14-13(18)10-19-17(20-14)21-6-8-25-9-7-21/h2-5,10H,6-9H2,1H3 |
InChI Key |
KCCMOQVWKODKON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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